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Compound of Interest

Compound Name: N-Ethyl-1H-pyrrole-2-carboxamide

Cat. No.: B131086 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the

comprehensive characterization of N-Ethyl-1H-pyrrole-2-carboxamide. The methodologies

described herein are foundational for establishing the identity, purity, and structural integrity of

this compound, which is crucial for research and development in medicinal chemistry and

materials science.

Introduction
N-Ethyl-1H-pyrrole-2-carboxamide belongs to the pyrrole carboxamide class of compounds,

a scaffold of significant interest in medicinal chemistry due to its presence in numerous

biologically active molecules. Pyrrole derivatives have demonstrated a wide range of

pharmacological activities. Accurate and thorough analytical characterization is paramount to

ensure the quality and reliability of scientific data for any research involving this compound.

This application note outlines standardized protocols for the characterization of N-Ethyl-1H-
pyrrole-2-carboxamide using modern analytical techniques, including Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Due to the limited availability of published data for this specific molecule, the provided

quantitative data and spectral interpretations are based on closely related pyrrole derivatives

and established principles of analytical chemistry.
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Predicted Physicochemical Properties
A summary of predicted properties for N-Ethyl-1H-pyrrole-2-carboxamide is presented below.

Property Predicted Value

Molecular Formula C₇H₁₀N₂O

Molecular Weight 138.17 g/mol

IUPAC Name N-ethyl-1H-pyrrole-2-carboxamide

Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.

3.1.1 Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for N-Ethyl-1H-pyrrole-2-
carboxamide. These predictions are based on the analysis of similar pyrrole structures and

general chemical shift principles.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Pyrrole N-H 8.0 - 9.5 Broad Singlet -

Pyrrole H5 6.8 - 7.0 Triplet ~2.5

Pyrrole H3 6.6 - 6.8 Triplet ~2.5

Pyrrole H4 6.0 - 6.2 Triplet ~2.5

Amide N-H 5.5 - 6.5 Broad Triplet ~5.5

Ethyl -CH₂- 3.2 - 3.4 Quartet ~7.2

Ethyl -CH₃ 1.1 - 1.3 Triplet ~7.2

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)

Carbonyl C=O 160 - 165

Pyrrole C2 125 - 130

Pyrrole C5 115 - 120

Pyrrole C3 110 - 115

Pyrrole C4 105 - 110

Ethyl -CH₂- 34 - 38

Ethyl -CH₃ 14 - 16

3.1.2 Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines the general procedure for preparing a sample for NMR analysis.

Sample Preparation:
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Accurately weigh 5-25 mg of N-Ethyl-1H-pyrrole-2-carboxamide for ¹H NMR, or 50-100

mg for ¹³C NMR, into a clean, dry vial.[3]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃;

Dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is a common choice for many organic

compounds.[4]

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[5]

If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette into a clean, high-quality 5 mm NMR tube.[6]

Instrumental Analysis:

Wipe the outside of the NMR tube to remove any contaminants.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

magnet.

Acquire the NMR data using standard instrument parameters for ¹H and ¹³C NMR. Proton

broadband decoupling should be used for ¹³C NMR to simplify the spectrum.[1]

Process the acquired data (Fourier transform, phase correction, and baseline correction)

to obtain the final spectrum.

3.1.3 Visualization of NMR Analysis Workflow
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

Dissolve in Deuterated Solvent (e.g., CDCl₃)

Filter and Transfer to NMR Tube

Place Sample in NMR Spectrometer

Acquire ¹H and ¹³C Spectra

Process Raw Data (FT, Phasing)

Analyze Chemical Shifts and Coupling

Confirm Molecular Structure
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Sample Preparation

Instrumental Analysis

Data Interpretation

Dissolve Sample in Appropriate Solvent

Filter Sample (0.2 µm)

Inject into GC or LC System

Chromatographic Separation

Ionize Molecules (EI or ESI)

Detect Ions by m/z

Identify Molecular Ion Peak

Analyze Fragmentation Pattern

Confirm Structure and MW
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Sample Preparation

Data Acquisition

Data Analysis

Clean ATR Crystal

Apply Sample to Crystal

Collect Background Spectrum

Collect Sample Spectrum

Identify Peak Frequencies

Assign Peaks to Functional Groups

Confirm Molecular Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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